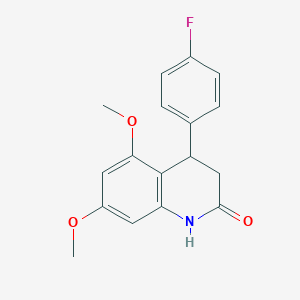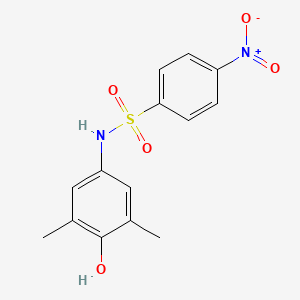![molecular formula C17H23NO3 B5526169 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including etherification, oximation, and rearrangement processes. For example, the synthesis of a similar compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was achieved starting from rotenone and dimethyloxosulphonium methylide, followed by several reaction steps and characterized by NMR, MS techniques, and elemental analysis (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using X-ray diffraction analysis. For instance, the crystal structure of a compound structurally related to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide was determined, showing significant details about the arrangement and bonding within the molecule, which can provide insights into the molecular structure of the subject compound (Anuradha, Vasuki, Khan, & Kulkarni, 2012).
Chemical Reactions and Properties
The chemical behavior of chromene-based compounds can be quite diverse, depending on the substituents and the reaction conditions. For example, the synthesis and characterization of various chromene derivatives have been reported, highlighting the versatility of these compounds in chemical reactions (Shah, Patel, Rajani, & Karia, 2016). Such studies can shed light on the potential chemical reactions and properties of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of chromene-based compounds can be influenced by their molecular structure. For instance, the crystal and molecular structure analysis of similar compounds provides valuable information on their physical state and stability under different conditions (Reis, Gaspar, Borges, Gomes, & Low, 2013).
Chemical Properties Analysis
Chromene derivatives exhibit a wide range of chemical properties, including reactivity towards different reagents and participation in various chemical reactions. Studies on similar compounds, such as their synthesis, reactivity, and interaction with other molecules, offer insights into the chemical behavior of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide (Dong, Nakagawa-Goto, Lai, Morris-Natschke, Bastow, & Lee, 2010).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediates
Research on the synthesis of new 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines highlighted the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD), showcasing the chemical versatility of chromen derivatives in producing tricyclic products. This study provides insights into the synthetic routes and the characterization of new compounds through FT-IR, NMR, and microanalytical data, demonstrating the utility of chromen derivatives as intermediates in organic synthesis (Fattahi et al., 2018).
Synthetic Utility in Pharmaceutical Industry
The Weinreb amide, a related compound, is extensively utilized in the pharmaceutical industry for its synthetic utility, particularly in the formation of various heterocyclic compounds. Its application in academic research and large-scale pharmaceutical productions underlines its importance as a building block in the synthesis of complex molecules (Balasubramaniam & Aidhen, 2008).
Material Science and Fluorogenic Sensors
In material science, certain 2H-chromen derivatives exhibit unique fluorescence properties, making them suitable for developing new fluorogenic sensors. These compounds can transition from almost non-fluorescent in aprotic solvents to strongly fluorescent in protic solvents, offering potential applications in sensing and imaging technologies (Uchiyama et al., 2006).
Antitumor and Antimicrobial Applications
Additionally, chromen derivatives have been evaluated for their antitumor and antimicrobial activities. For example, studies have shown that certain chromen compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential in developing new anticancer therapies. Other research has identified chromen derivatives with significant antibacterial and antifungal properties, underscoring their pharmaceutical relevance (Soylem et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-8-4-7-14-9-12(11-21-16(14)15)10-18-17(19)13-5-2-3-6-13/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVZJQYCRCPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)
![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)
![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)
![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)